N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O/c23-19-7-5-15(6-8-19)18-11-20(26-14-18)22(28)27-13-17-4-2-10-25-21(17)16-3-1-9-24-12-16/h1-12,14,26H,13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXCNWNFPMSZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
The synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves several steps:
- Starting Materials : The synthesis begins with 2,3'-bipyridine and 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid.
- Coupling Reaction : These components are coupled using standard amide formation techniques, often involving coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base such as triethylamine.
- Purification : The product is purified through recrystallization or chromatography to ensure high purity for biological testing.
N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide exhibits its biological activity primarily through the following mechanisms:
- Metal Ion Chelation : The bipyridine moiety can chelate metal ions, which may modulate the activity of metalloenzymes involved in various biological processes.
- Protein Interaction : The compound can interact with specific proteins, potentially inhibiting their function by binding to active or allosteric sites.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro tests against various cancer cell lines have shown significant cytotoxic effects. For example, the compound demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
Antibacterial and Antifungal Activity
The compound has also been evaluated for antibacterial and antifungal properties:
- Minimum Inhibitory Concentration (MIC) : It exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 6.25 to 12.5 μg/mL.
Study on Antitumor Activity
In a recent study published in MDPI, researchers synthesized various derivatives of bipyridine-containing compounds and evaluated their antitumor activity. N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide was among those tested, showing significant inhibition of cell proliferation in multiple cancer cell lines.
Mechanistic Insights
Another study focused on the mechanism by which the compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide are compared below with three analogous compounds from the literature.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Structural and Functional Differences
Core Heterocycle :
- The target compound employs a pyrrole-carboxamide core, which is smaller and less conjugated than the pyrimido[1,2-a]benzimidazole in VK-506 or the pyrazolo[3,4-d]pyrimidine in Example 53 . This may influence solubility and binding kinetics.
- The bipyridine moiety in the target compound is directly methyl-linked to the amide nitrogen, whereas the bipyridine in VK-506 is fused into a larger heterocyclic system .
Substituent Effects :
- The 4-fluorophenyl group is a common substituent in all compounds, but its position varies. In the target compound, it is attached to the pyrrole ring, while in VK-506, it is part of a secondary amide side chain .
- Example 53 features a chromen-4-one group, which introduces additional hydrogen-bonding and π-stacking capabilities absent in the target compound.
Melting Point: The target compound’s melting point is unreported, but VK-506’s higher MP (189°C) implies greater crystalline stability compared to Example 53 (175–178°C) .
Functional Groups :
- The amide group in the target compound is directly attached to the pyrrole ring, whereas Example 53 uses a sulfonamide group, which may alter electronic properties and binding affinity.
- The bipyridin-3-ylmethyl group in the target compound contrasts with the methoxycyclohexane carboxamide in the analog from , impacting steric bulk and solubility.
Research Findings and Implications
- VK-506 : Demonstrated synthetic accessibility (62.82% yield) and stability (high MP).
- The sulfonamide group may improve solubility over carboxamides.
- Bipyridin-Carboxamide Analog : The 4-fluorophenylamino group introduces an additional hydrogen-bond donor, which could enhance target engagement compared to the target compound’s methyl-linked bipyridine.
Q & A
Q. How can researchers optimize the synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide?
Methodological Answer: Synthesis optimization requires a multi-step approach:
- Intermediate Preparation : Start with Suzuki-Miyaura coupling to construct the bipyridine core, ensuring proper stoichiometry of boronic acid and halopyridine precursors. Use Pd(PPh₃)₄ as a catalyst and degassed solvents (e.g., DMF or THF) to minimize side reactions .
- Carboxamide Formation : Employ peptide coupling reagents (e.g., HATU or EDCI) for amide bond formation between the pyrrole-2-carboxylic acid derivative and the bipyridinylmethyl amine. Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve ≥95% purity .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Key signals include the fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and pyrrole NH (δ ~10–12 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular mass (e.g., calculated [M+H]⁺ for C₂₃H₁₈FN₃O: 380.15; observed: 380.2 ± 0.1 Da) .
- HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention times should match reference standards .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s structure?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution at 4°C .
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Process data with SHELXL (SHELX-2018) for structure solution and refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and residual electron density < 0.3 eÅ⁻³ .
Example Crystallographic Data (Hypothetical):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (a, b, c) | 13.29 Å, 9.15 Å, 10.96 Å |
| Z | 4 |
| Resolution | 0.84 Å |
| R-factor | 0.039 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl, bipyridine → terpyridine) to probe electronic and steric effects .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine) and triplicate measurements .
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent changes with activity trends .
Q. How should researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Purity Verification : Re-analyze disputed batches via HPLC and HRMS to rule out impurities (>98% purity required) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tests (ANOVA) to identify outliers .
Q. What computational strategies are effective for modeling target-ligand interactions?
Methodological Answer:
- Docking : Use Schrödinger Suite or GROMACS for flexible docking. Set grid boxes around active sites (e.g., ATP-binding pocket for kinases) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
- Free Energy Calculations : Apply MM/GBSA to predict binding affinities (ΔG ~ -10 kcal/mol for high-affinity ligands) .
Key Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
